molecular formula C17H25N3O4 B1212547 4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester

4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester

Cat. No. B1212547
M. Wt: 335.4 g/mol
InChI Key: QOGMSGDSEDXMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial applications of various derivatives of 1,2,4-triazol-3-one, which include compounds structurally related to 4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester. The derivatives demonstrated notable antimicrobial activity, suggesting potential utility in combating microbial infections (Fandaklı et al., 2012), (Bektaş et al., 2007).

Synthetic Applications in Medicinal Chemistry

Synthetic processes involving compounds similar to 4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester have been investigated for their relevance in medicinal chemistry. Such processes have been applied to synthesize extended-release therapeutic agents for treating substance abuse, highlighting the compound's significance in developing novel pharmacological treatments (Lewis et al., 1999).

Crystallography and Structural Analysis

Crystallographic studies have been conducted on compounds with structural similarities to 4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester, providing insights into their molecular and crystal structures. Such research aids in understanding the physical and chemical properties essential for various applications, including drug design and synthesis (Wang et al., 2017), (Rajnikant et al., 2006).

Urinary Metabolite Identification in Equines

The compound's utility extends to the veterinary field, with studies focusing on identifying major urinary metabolites of related compounds in horses. Such research is crucial for understanding the metabolic pathways in animals and can be applied in veterinary medicine and doping control (Lehner et al., 2000).

properties

Product Name

4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-[3-(4-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-3-24-17(22)20-12-10-19(11-13-20)9-8-16(21)18-14-4-6-15(23-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,21)

InChI Key

QOGMSGDSEDXMQN-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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